molecular formula C11H13N3O3S2 B2772322 3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034278-28-7

3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2772322
CAS No.: 2034278-28-7
M. Wt: 299.36
InChI Key: IABSVBGTZYIMFB-UHFFFAOYSA-N
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Description

3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrrolidine ring, a thiophene ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.

Scientific Research Applications

3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Mechanism of Action

The mechanism of action of 3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene ring.

    3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole lies in its combination of a pyrrolidine ring, a thiophene ring, and an oxadiazole ring. This specific arrangement of rings and functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1-methylsulfonylpyrrolidin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-19(15,16)14-5-4-8(7-14)10-12-11(17-13-10)9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABSVBGTZYIMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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